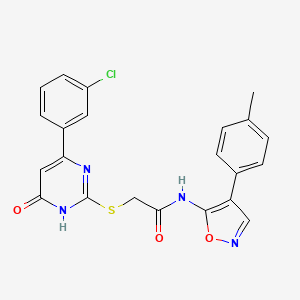

![molecular formula C19H15NO4S B2587939 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034482-30-7](/img/structure/B2587939.png)

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

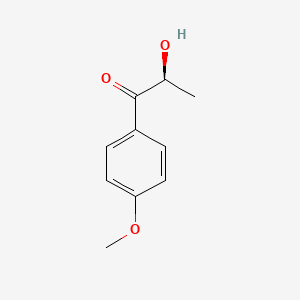

The compound “N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include two furan rings, a benzo[b]thiophene ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The furan rings and the benzo[b]thiophene ring are aromatic, meaning they have a special stability due to the delocalization of π electrons. The carboxamide group is polar, which could result in interesting intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the furan rings, the benzo[b]thiophene ring, and the carboxamide group. The furan rings could potentially undergo electrophilic aromatic substitution reactions. The benzo[b]thiophene ring could also participate in similar reactions. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and potentially its solubility in organic solvents. The carboxamide group is polar and could form hydrogen bonds, which could influence its solubility in water and its melting and boiling points .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and reactivity of compounds related to the specified chemical structure have been widely studied. For example, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation to produce the desired thioamide. This compound was subjected to various electrophilic substitution reactions, showcasing its reactivity and potential as a versatile chemical intermediate Aleksandrov & El’chaninov, 2017.

Transformations under Specific Conditions

Mochalov et al. (2016) explored transformations of N-(2-acylaryl)benzamides and similar compounds under Camps cyclization conditions, yielding high yields of various heterocyclic compounds. This research highlights the potential for creating diverse chemical structures from similar starting materials, which could have implications in materials science, medicinal chemistry, and organic synthesis Mochalov et al., 2016.

Antimicrobial Activity

Popiołek, Biernasiuk, and Malm (2016) designed and synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids to evaluate their in vitro antimicrobial activities. Several compounds exhibited good activity against Gram-positive, Gram-negative bacteria, and yeasts, highlighting the potential pharmaceutical applications of these chemical structures Popiołek et al., 2016.

Electrochemical Properties

Research on electrochromic conducting polymers through the polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, such as those discussed by Sotzing, Reynolds, and Steel (1996), offers insight into the application of related furan and thiophene derivatives in creating electroactive materials with low switching potentials and high stability. This area of research has significant implications for the development of electronic and optoelectronic devices Sotzing et al., 1996.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPOWOOXCJIHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

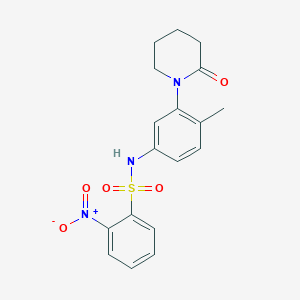

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)

methanone](/img/structure/B2587864.png)

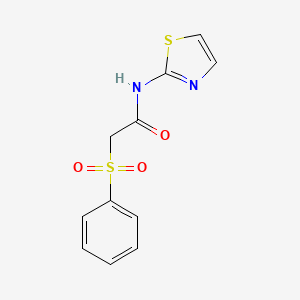

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

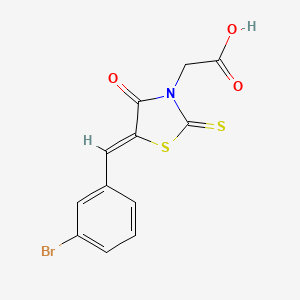

![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)